![molecular formula C18H10N4S B2589398 (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile CAS No. 924821-52-3](/img/structure/B2589398.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile
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Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile is a compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemosensor Development
Research has shown the development of novel benzimidazoles and benzimidazo[1,2-a]quinolines, including acrylonitrile derivatives, as potential chemosensors for different cations. These compounds have been characterized by various spectroscopic techniques and demonstrated selectivity towards certain cations, suggesting their application in detecting and measuring specific metal ions (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Anticancer Activities
Studies have synthesized and evaluated novel 2-(benzo[d]thiazol-2-yl) derivatives for their in vitro antiproliferative activities against various human cancer cell lines. Certain compounds in this series exhibited significant cytotoxicity, highlighting their potential as anticancer agents (Reis et al., 2011).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles under solvent-free conditions represents a significant development in the efficient and environmentally friendly synthesis of these compounds. This method offers short reaction times and moderate yields, which is advantageous for the large-scale production of these compounds (Trilleras, Velasquez, Pacheco, Quiroga, & Ortíz, 2011).
Crystal Structure Analysis
The crystal structure and synthesis of benzimidazole substituted acrylonitriles, including benzoannulated cyclic benzimidazole analogues, have been a focus of research due to their potential as antitumor drugs. Understanding the crystal structures of these compounds is crucial for their application in medicinal chemistry (Hranjec, Pavlović, & Karminski-Zamola, 2009).
Synthesis of Heteroarylacrylonitriles as Inhibitors
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles have been identified as a new class of selective inhibitors of acetylcholinesterase, with potential implications in the treatment of diseases like Alzheimer's. These compounds have shown promising inhibitory activity in laboratory settings (de la Torre et al., 2012).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-quinoxalin-5-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4S/c19-11-13(18-22-14-5-1-2-7-16(14)23-18)10-12-4-3-6-15-17(12)21-9-8-20-15/h1-10H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRBIMFEWDVKL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C4C(=CC=C3)N=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile |
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